molecular formula C26H20O8 B11257361 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 1,3-benzodioxole-5-carboxylate

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl 1,3-benzodioxole-5-carboxylate

Cat. No.: B11257361
M. Wt: 460.4 g/mol
InChI Key: LZKZGYHXGUNXED-UHFFFAOYSA-N
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Description

3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic compound that features multiple functional groups, including methoxy, oxo, and carboxylate groups. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromenone core: This can be achieved through the condensation of appropriate phenolic compounds with acetic anhydride or similar reagents.

    Introduction of the methoxy groups: Methoxylation can be performed using methyl iodide in the presence of a base.

    Coupling with benzodioxole: This step may involve esterification or other coupling reactions to attach the benzodioxole moiety.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or methyl groups.

    Reduction: Reduction reactions could target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Studying its interactions with biological macromolecules or its effects on cellular processes.

    Medicine: Investigating its potential as a therapeutic agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: Potential use in the development of new materials or as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological or chemical context. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or chemical modification. The pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone core, known for their diverse biological activities.

    Benzodioxoles: Compounds containing the benzodioxole moiety, often found in natural products and pharmaceuticals.

Uniqueness

The uniqueness of 3-(3,4-DIMETHOXYPHENYL)-4-METHYL-2-OXO-2H-CHROMEN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE lies in its combination of functional groups and structural motifs, which may confer distinct chemical reactivity and biological activity compared to other compounds.

Properties

Molecular Formula

C26H20O8

Molecular Weight

460.4 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] 1,3-benzodioxole-5-carboxylate

InChI

InChI=1S/C26H20O8/c1-14-18-12-17(33-25(27)16-5-8-21-23(11-16)32-13-31-21)6-9-19(18)34-26(28)24(14)15-4-7-20(29-2)22(10-15)30-3/h4-12H,13H2,1-3H3

InChI Key

LZKZGYHXGUNXED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)C3=CC4=C(C=C3)OCO4)C5=CC(=C(C=C5)OC)OC

Origin of Product

United States

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